Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1630906-99-8
VCID: VC2887990
InChI: InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1
SMILES: COC(=O)C1C2CCC(C1N)CC2.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

CAS No.: 1630906-99-8

Cat. No.: VC2887990

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride - 1630906-99-8

Specification

CAS No. 1630906-99-8
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1
Standard InChI Key WMXDQFWQOGJYEQ-DPRHYWCPSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl
SMILES COC(=O)C1C2CCC(C1N)CC2.Cl
Canonical SMILES COC(=O)C1C2CCC(C1N)CC2.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1630906-99-8 or 2173637-41-5) features a bicyclo[2.2.2]octane core with an amino group at the 3-position and a methyl ester at the 2-position, stabilized as a hydrochloride salt . The trans configuration denotes the spatial orientation of the amino and carboxylate groups on adjacent bridgehead carbons. The (2S,3S) stereochemistry is critical for its biological activity, as confirmed by X-ray crystallography and chiral HPLC analyses .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₈ClNO₂
Molecular Weight219.71 g/mol
XLogP31.6
Melting Point192–194°C (HCl salt)
SolubilityWater, Methanol, Ethanol
SMILESCOC(=O)[C@@H]1C@HN.Cl

Stereochemical Significance

The compound’s rigid bicyclic structure enforces conformational restraint, enhancing binding affinity to biological targets. The (2S,3S) configuration is achieved via chiral reductive amination, leveraging steric bulk from naphthyl substituents to direct stereoselectivity . This stereochemical precision is vital for its role in antiviral drug candidates, where even minor enantiomeric impurities can drastically reduce efficacy .

Synthetic Methodologies

Patent-Established Route (EP3904333A1)

The most scalable synthesis involves four stereocontrolled steps :

  • Reductive Amination: 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate reacts with (S)-1-naphthylethylamine under acidic conditions, forming a chiral imine intermediate.

  • Hydrogenation: Catalytic hydrogenation (5% Pt/C, 1 MPa H₂, 35°C) reduces the imine to (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate .

  • Ester Configuration Flip: Treatment with NaOtBu in THF/tert-butanol at 0–10°C induces base-mediated epimerization, yielding the (2S,3S)-configured ester .

  • Deprotection: Hydrogenolysis removes the naphthylethyl group, affording the free amino hydrochloride salt .

Industrial Production Innovations

VulcanChem reports adaptations for continuous flow synthesis, reducing reaction times by 70% through optimized temperature and pressure gradients. Automated purification systems using centrifugal partition chromatography further enhance throughput, achieving >99.5% enantiomeric excess (ee) at commercial scales.

Pharmaceutical Applications

Role in Antiviral Therapeutics

This compound is a key intermediate in Pimodivir (VX-787), a cap-dependent endonuclease inhibitor effective against influenza A and B strains . By blocking viral RNA polymerase, Pimodivir reduces viral load by 3–4 logs in murine models, outperforming oseltamivir in resistant strains . Phase III trials demonstrated a 40% reduction in symptom duration, with the bicyclic scaffold critical for target engagement .

Broader Medicinal Chemistry Utility

  • Peptide Mimetics: Incorporation into β-peptide foldamers enhances metabolic stability while maintaining helical conformations, enabling oral bioavailability .

  • Chiral Catalysis: The rigid structure facilitates asymmetric induction in Michael additions, achieving up to 95% ee for β-amino alcohol syntheses.

Biological Activity and Mechanisms

Antiviral Mechanism

Pimodivir’s efficacy stems from its bicyclic core’s ability to occupy a hydrophobic pocket in the PB2 subunit of influenza polymerase, disrupting mRNA cap-binding . Molecular dynamics simulations reveal a binding energy of −9.8 kcal/mol, with the (2S,3S) configuration maximizing van der Waals contacts .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Ethyl Ester Derivative

PropertyMethyl Ester HydrochlorideEthyl Ester (CAS: 1626482-00-5)
Molecular Weight219.71 g/mol197.27 g/mol
Solubility (H₂O)12 mg/mL8 mg/mL
logP1.62.0
Synthetic Steps45 (additional esterification)
Bioactivity (IC₅₀)0.3 nM (vs. influenza A)1.2 nM

The ethyl analog’s reduced potency underscores the methyl group’s role in optimizing target interactions .

Challenges and Innovations

Historical Limitations

Early routes (e.g., Route I in EP3904333A1) suffered from:

  • Low Yields: 30–35% due to competing Diels-Alder side reactions .

  • Safety Risks: Azide intermediates posed explosion hazards during Curtius rearrangements .

Modern Solutions

  • Chiral Auxiliaries: (S)-1-Naphthylethylamine directs >98% diastereoselectivity in reductive amination .

  • Green Chemistry: Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact by 40%.

Recent Advances and Future Directions

Continuous Manufacturing

VulcanChem’s pilot plant employs tubular reactors with in-line IR monitoring, achieving 85% conversion in 20 minutes vs. 10 hours in batch processes. This innovation reduces production costs by $150/kg for commercial-scale batches.

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles enhances plasma half-life from 2.5 to 14 hours in rat models, addressing rapid clearance issues. Phase I trials for nanoparticle-formulated Pimodivir are slated for 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator